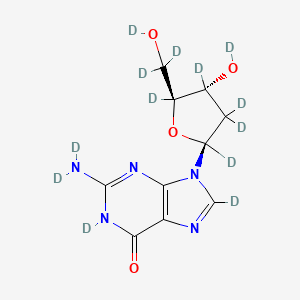

2'-Deoxyguanosine-d13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Deoxyguanosine-d13 is a deuterium-labeled analog of 2’-deoxyguanosine, which is a nucleoside composed of the base guanine attached to a deoxyribose sugar. This compound is used primarily in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxyguanosine-d13 involves the incorporation of deuterium atoms into the 2’-deoxyguanosine molecule. One efficient method for synthesizing 2’-deoxyguanosine involves an enzymatic cascade using thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum . The reaction conditions typically include a Tris-HCl buffer (100 mM, pH 8.0) containing whole-cell catalysts, potassium phosphate, thymidine, guanine, and magnesium chloride .

Industrial Production Methods

Industrial production of 2’-deoxyguanosine-d13 can be achieved through whole-cell catalysis, which is advantageous due to its high efficiency and lower environmental impact compared to traditional chemical synthesis methods. The process involves the use of engineered enzymes to catalyze the reaction in a one-pot system, yielding high conversion rates and time-space yields .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of 2’-deoxyguanosine to form 8-oxo-7,8-dihydro-2’-deoxyguanosine, which is a common biomarker for oxidative stress .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and ascorbate are commonly used reagents for the oxidation of 2’-deoxyguanosine.

Reduction: Specific reducing agents can be used to revert oxidized forms of 2’-deoxyguanosine back to its original state.

Substitution: Various nucleophiles can be used to substitute functional groups on the guanine base.

Major Products

The major products formed from these reactions include 8-oxo-7,8-dihydro-2’-deoxyguanosine and other oxidized derivatives .

Scientific Research Applications

2’-Deoxyguanosine-d13 is widely used in scientific research due to its stable isotope labeling. It is employed in:

Mechanism of Action

The mechanism of action of 2’-deoxyguanosine-d13 involves its incorporation into DNA, where it can be used to study DNA replication and repair processes. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its interactions and effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

2’-Deoxyguanosine: The non-labeled form of the compound, used in similar research applications but without the benefits of stable isotope labeling.

8-Oxo-7,8-dihydro-2’-deoxyguanosine: An oxidized form of 2’-deoxyguanosine, used as a biomarker for oxidative stress.

2’-Deoxyadenosine: Another nucleoside analog used in research, with different base pairing properties and applications.

Uniqueness

2’-Deoxyguanosine-d13 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in research applications where accurate tracking and measurement are crucial .

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1,8-dideuterio-2-(dideuterioamino)-9-[(2S,4R,5S)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D,16D,17D/hD3 |

InChI Key |

YKBGVTZYEHREMT-FGSOSAQJSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@@]3(C([C@@]([C@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.